3-Phenyltetrahydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyltetrahydro-2H-pyran-3-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a phenyl group and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the phenyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted aldehyde with a suitable amine in the presence of a catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Phenyltetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
3-Phenyltetrahydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Phenyltetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyltetrahydro-2H-pyran-4-amine: Similar structure but with the amine group at the 4-position.
3-Phenyltetrahydro-2H-pyran-2-amine: Similar structure but with the amine group at the 2-position.
3-Phenyl-2H-pyran-3-amine: Lacks the tetrahydro component, resulting in different reactivity and properties.
Uniqueness
3-Phenyltetrahydro-2H-pyran-3-amine is unique due to its specific positioning of the phenyl and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-phenyloxan-3-amine |
InChI |
InChI=1S/C11H15NO/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 |
InChI Key |
QZNIPIHYQVYZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.